N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
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Overview
Description
N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is an organic compound belonging to the class of oxalamides Oxalamides are amide derivatives of oxalic acid This compound is characterized by the presence of an isobutyl group and a methoxy-o-tolyl group attached to the oxalamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amine precursors. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride by reacting oxalic acid with thionyl chloride.
Step 2: Reaction of oxalyl chloride with isobutylamine to form N1-isobutyl oxalamide.
Step 3: Reaction of N1-isobutyl oxalamide with 2-methoxy-2-(o-tolyl)ethylamine to form the final product.
The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The methoxy and isobutyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
Uniqueness
N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[2-methoxy-2-(2-methylphenyl)ethyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)9-17-15(19)16(20)18-10-14(21-4)13-8-6-5-7-12(13)3/h5-8,11,14H,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJYQUFLYMZBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NCC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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